[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
Description
The compound [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic organic molecule featuring a 2,6-dimethylphenyl carbamoyl group linked via a methyl ester to a 5-methylthiophene-2-carboxylate moiety. The 2,6-dimethylphenyl group is a common pharmacophore in pesticides, contributing to target-site binding and stability, while the thiophene ring may enhance lipophilicity and systemic mobility in plants .
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-10-5-4-6-11(2)15(10)17-14(18)9-20-16(19)13-8-7-12(3)21-13/h4-8H,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOVKPWSLILVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction between an amine and an isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Metalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine)
- Structural Differences : Metalaxyl replaces the thiophene carboxylate with a methoxyacetyl-alanine ester. The methoxy group enhances solubility, while the alanine backbone improves soil mobility .
- Activity : Metalaxyl is a systemic fungicide effective against Oomycetes (e.g., Phytophthora spp.). Its mode of action involves RNA polymerase inhibition .
- Data Comparison: Property [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate Metalaxyl Molecular Formula C₁₇H₁₉NO₃S C₁₅H₂₁NO₄ Log P (estimated) ~3.2 (higher lipophilicity due to thiophene) ~1.7 Primary Use Hypothesized fungicide/herbicide Fungicide
Thenylchlor (2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide)
- Structural Differences : Thenylchlor incorporates a chloroacetamide core and a 3-methoxy-thienylmethyl group. The target compound replaces chlorine with a carbamoyl-methyl-thiophene carboxylate .
- Activity : Thenylchlor is a pre-emergent herbicide targeting grass weeds. Its chloroacetamide group disrupts very-long-chain fatty acid (VLCFA) synthesis .
- Key Contrast : The absence of a chlorine atom in the target compound may reduce herbicidal activity but improve environmental safety. The carboxylate group could shift the mode of action toward fungal targets .
Furalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alanine)
- Structural Differences : Furalaxyl substitutes the thiophene with a furan ring and retains the alanine backbone. The furan’s lower electron density compared to thiophene may reduce stability under UV exposure .
- Activity : Furalaxyl is a fungicide with activity similar to metalaxyl but less persistent in soil due to furan ring oxidation .
- Implications for Target Compound : The 5-methylthiophene in the target compound may confer greater photostability and longevity in field applications compared to furalaxyl .
Functional and Mechanistic Insights
Role of the 2,6-Dimethylphenyl Group
The 2,6-dimethylphenyl moiety is conserved across multiple agrochemicals (e.g., metalaxyl, benalaxyl) due to its steric and electronic properties. It enhances binding to fungal targets like RNA polymerase or cytochrome bc₁ complex while resisting metabolic degradation .
Impact of Heterocyclic Substituents
- Thiophene vs.
- Carboxylate vs. Acetamide : The carboxylate group in the target compound may facilitate ionic interactions with target enzymes, differing from the electrophilic reactivity of chloroacetamides like thenylchlor .
Biological Activity
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring : This can be achieved through the Gewald reaction.
- Introduction of the Carbamoyl Group : A reaction between an amine and an isocyanate is used.
- Esterification : The final step involves esterification with methanol in the presence of an acid catalyst.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : It may inhibit or activate enzymes involved in various biochemical pathways.
- Receptor Modulation : The compound could influence receptor activity, thereby affecting cellular signaling.
- Gene Expression Alteration : It may impact transcription and translation processes of specific genes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Case studies have shown that thiophene derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains, demonstrating effective inhibition at certain concentrations.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | E. coli | 50 µg/mL |
| Example B | S. aureus | 25 µg/mL |
These findings suggest that modifications in the thiophene structure can enhance antimicrobial efficacy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it could downregulate pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiophene derivatives. Variations in substituents on the thiophene ring significantly affect biological activity. For instance, compounds with electron-donating groups showed enhanced potency against specific targets compared to those with electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
